Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C7H7BrN2O4 and a molecular weight of 263.05 g/mol . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of bromine and nitro functional groups at the 5 and 4 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate typically involves the bromination and nitration of pyrrole derivatives. One common method includes the reaction of ethyl 1H-pyrrole-2-carboxylate with bromine and nitric acid under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent overreaction and decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the pyrrole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Major Products
Substitution: Products include ethyl 5-azido-4-nitro-1H-pyrrole-2-carboxylate and ethyl 5-thiocyanato-4-nitro-1H-pyrrole-2-carboxylate.
Reduction: The major product is ethyl 5-bromo-4-amino-1H-pyrrole-2-carboxylate.
Oxidation: Various oxidized forms of the pyrrole ring are produced depending on the reaction conditions.
Scientific Research Applications
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-Bromo-5-nitro-1H-pyrrole-2-carboxylate
- Methyl 4-Bromo-5-nitro-1H-pyrrole-2-carboxylate
- 4-Bromo-5-nitro-1H-pyrrole-2-carboxylic acid ethyl ester
Uniqueness
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H7BrN2O4 |
---|---|
Molecular Weight |
263.05 g/mol |
IUPAC Name |
ethyl 5-bromo-4-nitro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O4/c1-2-14-7(11)4-3-5(10(12)13)6(8)9-4/h3,9H,2H2,1H3 |
InChI Key |
IVTMHEADIDKEQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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